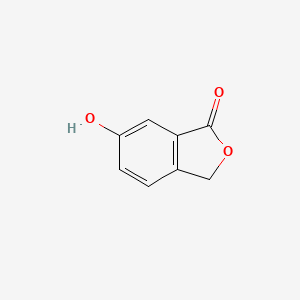

6-Hydroxyphthalide

Vue d'ensemble

Description

Synthesis Analysis

Phthalides, including 6-Hydroxyphthalide, are a relatively small group of natural compounds found in several plant families and some genera of fungi and liverworts . The biosynthesis of phthalides occurs via linkage of acetate units forming polyketide intermediates . Chemical transformations of monomeric phthalides have included oxidation, reduction, addition, elimination, and cycloaddition reactions .Molecular Structure Analysis

6-Hydroxyphthalide is a chemical compound with the molecular formula C8H6O3. It is also known as 6-hydroxy-1(3H)-isobenzofuranone or 6-HOPO. This compound is an important intermediate in the synthesis of various organic compounds and has been extensively studied due to its unique properties.Chemical Reactions Analysis

Phthalides, including 6-Hydroxyphthalide, undergo various chemical transformations including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of (Z)-ligustilide have afforded linear dimers . Some intramolecular condensations and differentiated cyclizations of the dimeric phthalides have been carried out, providing evidence for the particular chemical reactivity of these compounds .Physical And Chemical Properties Analysis

6-Hydroxyphthalide is a chemical compound with the molecular formula C8H6O3. It is also known as 6-hydroxy-1(3H)-isobenzofuranone or 6-HOPO. This compound is an important intermediate in the synthesis of various organic compounds and has been extensively studied due to its unique properties.Applications De Recherche Scientifique

Antioxidant Activity

Phthalides, including 6-Hydroxyphthalide, have been found to possess significant antioxidant activities . In a study, a series of 3-arylphthalide derivatives were synthesized to identify their antioxidant activities . The compound 3- (2,4-dihydroxyphenyl)phthalide showed better antioxidant activity than the Trolox standard .

Anti-Inflammatory Activity

Phthalides also exhibit anti-inflammatory activities . The same study that explored their antioxidant properties also evaluated their anti-inflammatory activities . The compound 3- (2,4-dihydroxyphenyl)phthalide strongly inhibited nitric oxide (NO) production in LPS-stimulated Bv.2 and RAW 264.7 cells . It also reduced the expression of the pro-inflammatory cytokines Il1b and Il6 in RAW 264.7 cells .

Neuroprotection

Phthalides have been associated with neuroprotective effects . They have been studied for their potential in treating neurological conditions such as stroke .

Cytotoxicity

Phthalides have been found to exhibit cytotoxicity, which is the quality of being toxic to cells . This property makes them potential candidates for cancer treatment research .

Metabolic Pathways

Phthalides, including 6-Hydroxyphthalide, are involved in various metabolic pathways . For instance, 3-butyl-3-hydroxyphthalide is a metabolite formulated during mammalian metabolism of 3-n-butylidenephthalide .

Fungistatic Activity

Some phthalides have been found to exhibit fungistatic activity . This means they can inhibit the growth of fungi, making them potentially useful in the development of antifungal treatments .

Safety And Hazards

Orientations Futures

Phthalides, including 6-Hydroxyphthalide, have been widely tested for their pharmacological properties . The ultimate goal of any delivery system is to extend, confine, and target the drug in the diseased tissue with a protected interaction . The paper concludes with the challenges faced and future directions in controlled drug delivery .

Propriétés

IUPAC Name |

6-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIZGBVJDMPJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90493826 | |

| Record name | 6-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxyphthalide | |

CAS RN |

55104-32-0 | |

| Record name | 6-Hydroxy-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90493826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

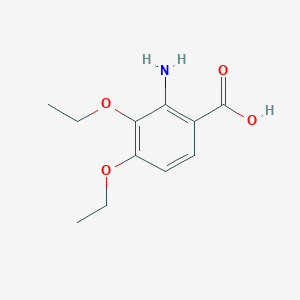

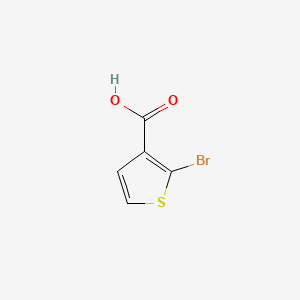

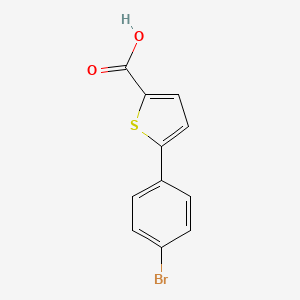

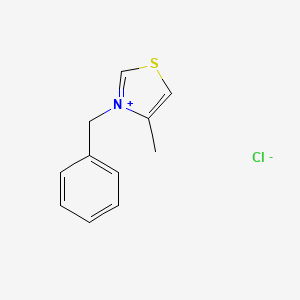

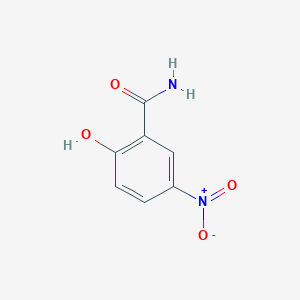

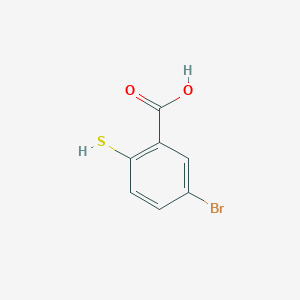

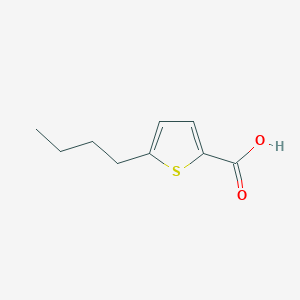

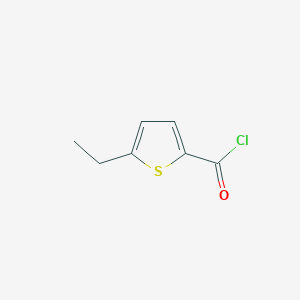

Feasible Synthetic Routes

Q & A

Q1: How do 6-Hydroxyphthalide derivatives interact with MAO enzymes and what are the potential downstream effects?

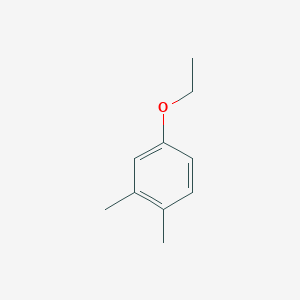

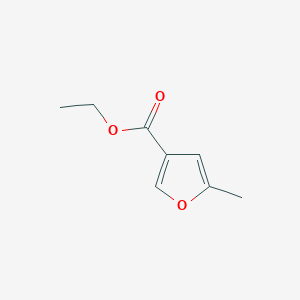

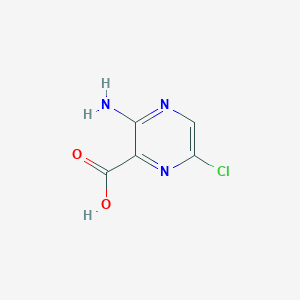

A1: While the provided research papers [, ] do not directly investigate 6-Hydroxyphthalide itself, they offer insights into the activity of its structural analogues as MAO inhibitors. The studies focus on modifying the 6-position of the phthalide ring with various substituents, such as alkyloxy or benzylamino groups. These modifications influence the compounds' ability to inhibit MAO-A and MAO-B, two enzymes crucial for neurotransmitter metabolism. Although specific downstream effects aren't discussed in these papers, inhibiting MAO can lead to increased levels of neurotransmitters like dopamine and serotonin, which are implicated in mood regulation and other essential brain functions.

Q2: What is the relationship between the structure of 6-Hydroxyphthalide derivatives and their potency as MAO inhibitors?

A2: The research highlights the importance of structure-activity relationships (SAR) in understanding the potency of 6-Hydroxyphthalide derivatives as MAO inhibitors. For instance, in 8-(2-phenoxyethoxy)caffeine analogues, researchers discovered that substituents on the phenyl ring with greater lipophilicity, electron-withdrawing capacity, and bulkiness resulted in more potent MAO-A inhibition []. Similarly, for MAO-B, highly electron-withdrawing substituents on the phenyl ring led to increased inhibitory potency []. These findings suggest that even minor structural modifications can significantly impact the interaction of these compounds with MAO enzymes.

Q3: What are the limitations of the existing research and what are potential future research directions?

A3: While the provided research [, ] provides valuable insights into the MAO inhibitory potential of 6-Hydroxyphthalide derivatives, further investigations are needed. Future research could explore:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)